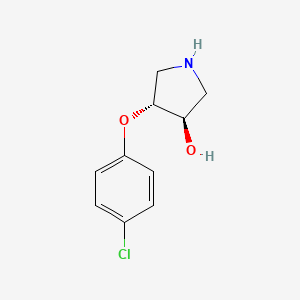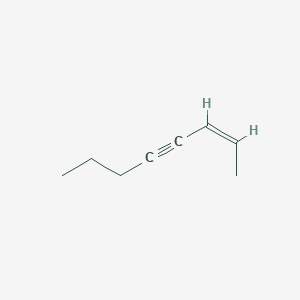
(Z)-oct-2-en-4-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-OCT-2-EN-4-YNE is an organic compound characterized by the presence of both a double bond and a triple bond within its carbon chain. This compound is part of the alkyne family, which is known for its unique chemical properties and reactivity due to the presence of the triple bond.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-OCT-2-EN-4-YNE typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of an alkyne to form the desired (2Z)-alkene. This process requires a catalyst, such as Lindlar’s catalyst, which selectively hydrogenates the triple bond to a double bond without affecting the existing double bond.
Industrial Production Methods
In an industrial setting, the production of (2Z)-OCT-2-EN-4-YNE can be achieved through large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
(2Z)-OCT-2-EN-4-YNE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a hydrogen atom or another substituent on the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are used for selective hydrogenation.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes.
科学研究应用
(2Z)-OCT-2-EN-4-YNE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
作用机制
The mechanism of action of (2Z)-OCT-2-EN-4-YNE involves its interaction with various molecular targets. The presence of both a double bond and a triple bond allows it to participate in a range of chemical reactions, making it a versatile compound in synthetic chemistry. Its reactivity is primarily due to the electron-rich nature of the double bond and the electron-deficient nature of the triple bond, which can interact with nucleophiles and electrophiles, respectively.
相似化合物的比较
Similar Compounds
(2E)-OCT-2-EN-4-YNE: This isomer differs in the configuration of the double bond, which can lead to different reactivity and properties.
OCT-2-YNE: Lacks the double bond, making it less reactive in certain types of reactions.
OCT-2-ENE: Lacks the triple bond, which affects its reactivity and applications.
Uniqueness
(2Z)-OCT-2-EN-4-YNE is unique due to the presence of both a double bond and a triple bond in a specific configuration. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
属性
分子式 |
C8H12 |
|---|---|
分子量 |
108.18 g/mol |
IUPAC 名称 |
(Z)-oct-2-en-4-yne |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3,5H,4,6H2,1-2H3/b5-3- |
InChI 键 |
DDENUGDURIGJJK-HYXAFXHYSA-N |
手性 SMILES |
CCCC#C/C=C\C |
规范 SMILES |
CCCC#CC=CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


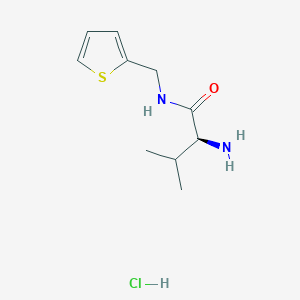
![1-[(2S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11750737.png)
![Spiro[indoline-3,3'-thietan]-2-one](/img/structure/B11750744.png)
![4-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11750745.png)
![(2R,6R,8S,12S)-12-phenyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecan-9-one](/img/structure/B11750749.png)

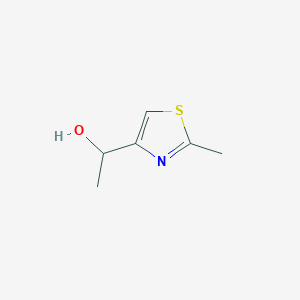
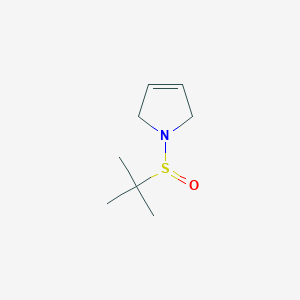
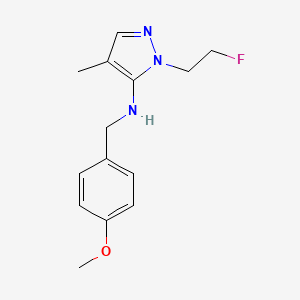
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11750794.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11750795.png)
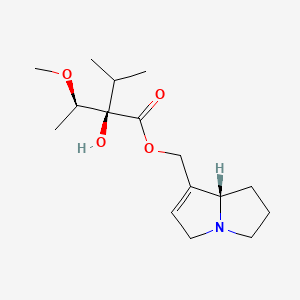
![(1S,3aS,3bR,7R,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,5aH,6H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol](/img/structure/B11750803.png)
